![molecular formula C23H27BrN2O3S B1225893 6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)
6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester
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Overview
Description
6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Chemical Synthesis and Optimization
The compound serves as a crucial raw material in the synthesis process of various chemical entities. Notably, it's used in the Mannich reaction for the synthesis of arbidol hydrochloride, where optimal synthesis parameters have been identified to maximize yield and purity. The process parameters include specific reactant ratios and controlled reaction conditions to achieve a yield of over 83% and purity above 99.0% (Liu, 2013). Furthermore, it has been used in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, where orthogonal design studies determined optimal synthesis parameters, achieving a high yield and purity (Huang, 2013).
Brominated Tryptophan Alkaloids Study
The compound is part of a chemical investigation of brominated tryptophan alkaloids from Thorectandra and Smenospongia sponges. This study discovered new brominated tryptophan derivatives and evaluated their biological activity, including their inhibitory effects on the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Antiviral Research
A notable application of this compound is in antiviral research. It has been used to synthesize novel ethyl esters and investigate their antiviral properties, specifically against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. Notably, certain derivatives showed significant activity against these viruses, indicating the compound's potential in developing antiviral treatments (Ivashchenko et al., 2014).
Pharmacological Investigations
The compound has also been involved in pharmacological studies, particularly in the synthesis and investigation of its derivatives for potential therapeutic applications. Research has focused on its role in producing antiviral agents, with some derivatives demonstrating high efficacy in vivo, indicating its significance in drug development processes (Ivachtchenko et al., 2015).
properties
Molecular Formula |
C23H27BrN2O3S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(4-methylphenyl)sulfanylmethyl]indole-3-carboxylate |
InChI |
InChI=1S/C23H27BrN2O3S/c1-6-29-23(28)21-19(13-30-15-9-7-14(2)8-10-15)26(5)18-11-17(24)22(27)16(20(18)21)12-25(3)4/h7-11,27H,6,12-13H2,1-5H3 |
InChI Key |
VLSGAOYACVQQIC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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